2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC15136885
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19FN4O3 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28) |
| Standard InChI Key | SNEOHWRCWFQFHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F |
Introduction
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule featuring a pyrazolo[1,5-a]pyrazine core, which is known for its potential pharmacological properties. This compound is part of a broader class of molecules that have been studied for their biological activities, including anti-inflammatory and anticancer effects. The presence of an ethoxyphenyl group and a fluorophenyl moiety attached to an acetamide linkage enhances its potential for diverse biological interactions.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. This core can be modified through various chemical reactions to introduce the ethoxyphenyl and fluorophenyl groups. The acetamide linkage can be formed through a condensation reaction involving an amine and an acyl chloride or anhydride.
Biological Activities and Potential Applications
Compounds with similar structures to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide have shown promise as kinase inhibitors and may exhibit anti-inflammatory or anticancer properties. The specific biological activities of this compound would depend on its interactions with enzymes or receptors in biological pathways.
Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide | Fluorinated phenyl ring | Potential kinase inhibitor |
| 2-(2-(3-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide | Chlorine substitution | Anticancer properties |
| 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide | Methoxy group | Anti-inflammatory effects |
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